molecular formula C17H13N3O3 B5787607 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone

2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5787607
M. Wt: 307.30 g/mol
InChI Key: DHYOXIWFGKAZBE-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone, also known as FQ, is a heterocyclic organic compound that has been extensively studied for its potential biological and pharmacological properties. FQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Mechanism of Action

The exact mechanism of action of 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has also been found to inhibit the activity of various protein kinases, including AKT and ERK, which are involved in cell growth and survival. Additionally, 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has been found to modulate the activity of various transcription factors, including NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has been found to possess various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the production of various inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has also been found to induce apoptosis, or programmed cell death, in cancer cells, which can inhibit their growth and proliferation. Additionally, 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the growth and survival of various bacterial pathogens, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its high purity, low toxicity, and wide range of biological activities. 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone can be easily synthesized using simple and cost-effective methods, making it a useful tool for studying various biological processes. However, the limitations of using 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its limited solubility in water and its potential for non-specific binding to proteins and other biomolecules.

Future Directions

There are many potential future directions for the study of 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone, including its use as a therapeutic agent for various diseases, its application in agriculture for the control of plant diseases, and its use as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone and to identify its potential targets and pathways. Overall, the study of 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has the potential to lead to the development of new drugs, materials, and technologies with a wide range of applications.

Synthesis Methods

The synthesis of 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone can be achieved through various methods, including the condensation of 2-furylamine with 2-furylcarbaldehyde in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2-furylamine with ethyl 2-(2-furyl)acetate in the presence of sodium ethoxide. Both of these methods have been reported to yield high purity 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone.

Scientific Research Applications

2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has been found to possess anti-inflammatory properties that can be used to treat various inflammatory diseases, such as rheumatoid arthritis and asthma. 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has also been found to possess anti-cancer properties, with studies showing that it can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. In agriculture, 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has been found to possess anti-bacterial properties that can be used to control plant diseases caused by bacterial pathogens. In materials science, 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

2-(furan-2-yl)-3-[(E)-furan-2-ylmethylideneamino]-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-17-13-6-1-2-7-14(13)19-16(15-8-4-10-23-15)20(17)18-11-12-5-3-9-22-12/h1-11,16,19H/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYOXIWFGKAZBE-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CO3)N=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CO3)/N=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-yl)-3-{[(E)-furan-2-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one

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